1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 4-phenylpyrrolidine-3-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt) is used for peptide coupling.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives of the compound.
Scientific Research Applications
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide bond formation and can be selectively removed under mild basic conditions. This allows for the stepwise assembly of peptides with high precision. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a tert-butoxycarbonyl (Boc) group for additional protection.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Phe-OH: An Fmoc-protected phenylalanine derivative used in peptide synthesis.
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is unique due to its combination of the Fmoc protecting group and the phenylpyrrolidine moiety. This combination provides both stability and versatility in peptide synthesis, allowing for the creation of complex peptide structures with specific functional properties.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDFAVPKIFJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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